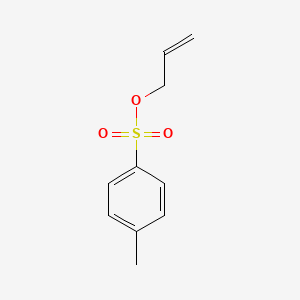

Allyl p-toluenesulphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBJCQGJFPHZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197600 | |

| Record name | Allyl p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4873-09-0 | |

| Record name | 2-Propen-1-yl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4873-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQB2N49MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl p-toluenesulphonate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of allyl p-toluenesulfonate. The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and structural visualizations to support advanced chemical applications.

Chemical Properties and Structure

Allyl p-toluenesulfonate, also known as allyl tosylate, is a chemical compound widely used in organic synthesis as an alkylating agent. Its utility stems from the presence of the tosylate group, which is an excellent leaving group, facilitating nucleophilic substitution reactions.

Physicochemical Data

The key physical and chemical properties of allyl p-toluenesulfonate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃S | [1][2] |

| Molecular Weight | 212.27 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | --- |

| Boiling Point | 135-140 °C at 0.5-1.0 Torr | --- |

| Density | 1.180 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.523 | |

| CAS Number | 4873-09-0 | [1][2] |

Structural Information

The structure of allyl p-toluenesulfonate features a p-toluenesulfonyl group attached to an allyl group through an ester linkage. The IUPAC name for this compound is prop-2-enyl 4-methylbenzenesulfonate.[2]

SMILES: Cc1ccc(cc1)S(=O)(=O)OCC=C

InChI Key: ZSBJCQGJFPHZRC-UHFFFAOYSA-N

A 2D chemical structure diagram of allyl p-toluenesulfonate is provided below.

Caption: 2D Structure of Allyl p-Toluenesulfonate.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of allyl p-toluenesulfonate.

Synthesis of Allyl p-Toluenesulfonate

A common method for the synthesis of allyl p-toluenesulfonate involves the reaction of allyl alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3] To mitigate potential side reactions and rearrangements, which can be an issue with allylic tosylates, a modified procedure using p-toluenesulfonic anhydride is also presented.[4]

Method 1: From p-Toluenesulfonyl Chloride

Materials:

-

Allyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine

-

Diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in diethyl ether at 0 °C (ice bath).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in diethyl ether to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Method 2: From p-Toluenesulfonic Anhydride (for sensitive substrates) [4]

Materials:

-

Allyl alcohol

-

Sodium hydride (NaH)

-

p-Toluenesulfonic anhydride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of allyl alcohol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of p-toluenesulfonic anhydride (1.05 eq.) in anhydrous THF to the reaction mixture.

-

Let the reaction proceed at room temperature, monitoring by TLC.

-

Carefully quench the reaction with saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

The following diagram illustrates the general workflow for the synthesis of allyl p-toluenesulfonate.

Caption: General workflow for the synthesis of allyl p-toluenesulfonate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃).[5]

-

Internal Standard: Tetramethylsilane (TMS).[5]

-

General Procedure: Dissolve a small sample of allyl p-toluenesulfonate in CDCl₃ containing TMS in an NMR tube. Acquire the spectrum on a 300 MHz or 400 MHz spectrometer.

-

Expected Signals: Resonances corresponding to the aromatic protons of the tosyl group, the vinyl protons of the allyl group, the methylene protons adjacent to the sulfonate oxygen, and the methyl protons of the tosyl group.

-

-

¹³C NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃).[5]

-

General Procedure: Prepare a more concentrated solution of the sample in CDCl₃ in an NMR tube. Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Peaks corresponding to the different carbon environments in the molecule, including the aromatic carbons, the vinyl carbons, the methylene carbon, and the methyl carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As allyl p-toluenesulfonate is a liquid, a neat spectrum can be obtained by placing a drop of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

General Procedure: Record the background spectrum of the clean ATR crystal. Apply the sample and acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorptions: Characteristic stretching frequencies for S=O (in the sulfonate group), C=C (alkene), aromatic C-H, and aliphatic C-H bonds.

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of allyl p-toluenesulfonate.

-

Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

General GC-MS Parameters:

-

Injection: Split/splitless injection.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: A temperature gradient program, for example, starting at 50-70 °C and ramping up to 250-300 °C.[6][7]

-

Ionization: Electron Ionization (EI) at 70 eV.[6]

-

Detection: A quadrupole or ion trap mass analyzer scanning a mass range of m/z 40-400.

-

-

Expected Fragmentation: The mass spectrum will show the molecular ion peak (if stable enough) and characteristic fragment ions resulting from the cleavage of the molecule, such as the tropylium ion (m/z 91) from the tosyl group.

The logical relationship for the characterization process is depicted in the following diagram.

Caption: Logical workflow for the characterization of allyl p-toluenesulfonate.

References

- 1. scbt.com [scbt.com]

- 2. Allyl p-toluenesulphonate | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]

- 4. Toward a method for synthesis of allylic tosylates [morressier.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tsijournals.com [tsijournals.com]

- 7. shimadzu.com [shimadzu.com]

Allyl p-toluenesulphonate CAS number and synonyms

An In-depth Technical Guide to Allyl p-Toluenesulfonate for Researchers and Drug Development Professionals

Introduction

Allyl p-toluenesulfonate, also known as allyl tosylate, is a versatile organic reagent with significant applications in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its utility stems from the presence of two key functional groups: the allyl group, which can participate in a variety of carbon-carbon bond-forming reactions, and the tosylate group, an excellent leaving group that facilitates nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identification and Synonyms

The unambiguous identification of chemical compounds is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned a unique registry number to Allyl p-toluenesulfonate.

| Identifier | Value |

| CAS Number | 4873-09-0[1][2][3][4][5][6] |

The compound is also known by several synonyms in the scientific literature and chemical catalogs.

| Synonyms |

| Allyl toluene-4-sulfonate[1] |

| p-Toluenesulfonic acid allyl ester[3] |

| Allyl tosylate[4] |

| prop-2-enyl 4-methylbenzenesulfonate[4][6] |

| 4-Methylbenzenesulfonic acid allyl ester[3] |

| Allyl p-toluenesulphonate[4][6] |

Physicochemical and Safety Data

A summary of the key physicochemical properties of Allyl p-toluenesulfonate is presented below, providing essential data for its handling and use in experimental setups.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃S[1][2][4][5][6] |

| Molecular Weight | 212.27 g/mol [1][2][4][5][6] |

| Appearance | Colorless to light yellow liquid[2][5] |

| Density | 1.180 g/mL at 20 °C[2][3][5] |

| Boiling Point | 135-140 °C at 0.5-1.0 Torr[3] |

| Refractive Index | n20/D 1.523[2][3][5] |

Handling Allyl p-toluenesulfonate requires adherence to safety protocols due to its potential hazards.

| Safety Information | |

| Signal Word | Warning[2][5] |

| Hazard Statements | H315: Causes skin irritation[2][4][5] |

| H319: Causes serious eye irritation[2][4][5] | |

| H335: May cause respiratory irritation[2][4][5] | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[2][5] |

Synthesis of Allyl p-Toluenesulfonate

The synthesis of Allyl p-toluenesulfonate is typically achieved through the tosylation of allyl alcohol. A general and reliable method involves the reaction of the alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While pyridine is a traditional choice, other organic bases are also effective. It is important to note that the synthesis of allylic tosylates can be challenging due to their propensity for rearrangements and elimination reactions[1]. A method utilizing p-toluenesulfonic anhydride with the corresponding alkoxide has been developed to mitigate some of these side reactions[1].

Experimental Protocol for Synthesis

This protocol describes a common laboratory-scale synthesis of Allyl p-toluenesulfonate from allyl alcohol and p-toluenesulfonyl chloride.

Materials:

-

Allyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

10% aqueous copper sulfate solution

-

10% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate, anhydrous

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve allyl alcohol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add 4-dimethylaminopyridine (catalytic amount, e.g., 0.05 eq.), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

-

Slowly add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous copper sulfate (to remove pyridine if used), 10% aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Allyl p-toluenesulfonate.

-

The product can be further purified by column chromatography on silica gel if necessary.

Applications in Organic Synthesis and Drug Development

Allyl p-toluenesulfonate is a valuable reagent in organic synthesis, primarily serving as an allylating agent. The tosylate moiety is an excellent leaving group, making the molecule susceptible to nucleophilic attack at the allylic carbon. This reactivity is harnessed in the construction of more complex molecules, a fundamental aspect of drug discovery and development.

Role as an Alkylating Agent

In the context of drug development, the introduction of an allyl group can be a key step in modifying a molecule's structure to enhance its biological activity[7]. Allyl p-toluenesulfonate provides a reactive allyl source for the alkylation of various nucleophiles, including amines, phenols, thiols, and carbanions. Such reactions are integral to the synthesis of natural products and pharmaceutical agents[8]. The allyl group itself is a versatile functional handle that can be further elaborated through reactions such as ozonolysis, dihydroxylation, or cross-coupling reactions[9].

Experimental Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for the alkylation of a generic nucleophile (Nu-H) using Allyl p-toluenesulfonate.

Materials:

-

Nucleophile (e.g., a phenol, amine, or thiol)

-

Allyl p-toluenesulfonate

-

Base (e.g., potassium carbonate, sodium hydride, or triethylamine)

-

Solvent (e.g., acetonitrile, dimethylformamide, or tetrahydrofuran)

-

Reaction vessel

-

Magnetic stirrer

-

Heating mantle or oil bath (if required)

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the nucleophile (1.0 eq.) in an appropriate anhydrous solvent, add the base (1.1-1.5 eq.). If using a solid base like potassium carbonate, vigorous stirring is necessary. If using sodium hydride, handle with extreme care under an inert atmosphere.

-

Stir the mixture at room temperature (or an appropriate temperature for deprotonation) for a designated period (e.g., 30 minutes).

-

Add Allyl p-toluenesulfonate (1.0-1.2 eq.) to the reaction mixture.

-

The reaction may be stirred at room temperature or heated to facilitate the substitution. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully (e.g., with water or a saturated aqueous ammonium chloride solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate in vacuo.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Conclusion

Allyl p-toluenesulfonate is a cornerstone reagent for the introduction of the allyl group in organic synthesis. Its well-defined reactivity, commercial availability, and the versatility of the installed allyl moiety make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective and safe utilization in the laboratory. The methodologies and data presented in this guide are intended to support researchers in leveraging the synthetic potential of Allyl p-toluenesulfonate in their scientific endeavors.

References

- 1. Toward a method for synthesis of allylic tosylates [morressier.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]

- 5. Allyl p-toluenesulfonate = 95.0 GC 4873-09-0 [sigmaaldrich.com]

- 6. This compound | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent? - Blog [nuomengchemical.com]

- 9. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Synthesis and preparation of Allyl p-toluenesulphonate

An In-depth Technical Guide to the Synthesis and Preparation of Allyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl p-toluenesulfonate (allyl tosylate) is a valuable reagent in organic synthesis, serving as a versatile precursor for the introduction of the allyl group. Its utility stems from the excellent leaving group character of the tosylate moiety, facilitating a wide range of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the primary methods for the synthesis of allyl p-toluenesulfonate, offering detailed experimental protocols, a comparative analysis of reaction conditions and yields, and characterization data. The document addresses the inherent instability of allylic tosylates and presents methodologies designed to mitigate side reactions and maximize purity.

Introduction

The tosylation of alcohols is a fundamental transformation in organic chemistry, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). This activation allows for subsequent reactions such as SN2 substitutions and eliminations. However, the synthesis of allylic tosylates, such as allyl p-toluenesulfonate, presents unique challenges. The proximity of the p-toluenesulfonyl group to the carbon-carbon double bond makes these compounds susceptible to rearrangements, elimination to form dienes, and solvolysis leading to the formation of a stabilized allylic carbocation.[1] Consequently, the choice of synthetic methodology is critical to achieving high yields and purity.

This guide details three principal methods for the preparation of allyl p-toluenesulfonate:

-

Reaction of allyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a strong inorganic base (Potassium Hydroxide).

-

Reaction of allyl alcohol with TsCl using an organic amine base (Pyridine or Triethylamine with a catalyst).

-

Formation of the allylic alkoxide with a strong, non-nucleophilic base (Sodium Hydride) followed by reaction with p-toluenesulfonic anhydride.

Each method is presented with a detailed experimental protocol, and their quantitative aspects are summarized for comparative evaluation.

Synthesis Methodologies and Experimental Protocols

Method 1: Tosylation using Potassium Hydroxide

This method employs a strong, inexpensive inorganic base to neutralize the hydrochloric acid byproduct. The use of powdered potassium hydroxide and low temperatures helps to control the reaction rate and minimize side reactions.

Experimental Protocol:

-

To a solution of allyl alcohol (0.1 mole) in diethyl ether (250 mL) in a round-bottom flask equipped with a magnetic stirrer, add p-toluenesulfonyl chloride (0.1 mole).

-

Cool the mixture to 5 °C using an ice bath.

-

Slowly add ground potassium hydroxide (10 g, 0.175 mole) to the stirred mixture while maintaining the temperature at 5 °C.[2]

-

Continue stirring at this temperature for 2 hours.[2]

-

After 2 hours, filter the reaction mixture to remove the potassium chloride salt and any excess potassium hydroxide.

-

Evaporate the diethyl ether from the filtrate using a rotary evaporator.

-

The resulting crude product is a colorless liquid. Purify by distillation under reduced pressure to obtain pure allyl p-toluenesulfonate.[2]

Method 2: Tosylation using Organic Amines

This is a widely used method for tosylation, employing an organic base such as pyridine or a combination of triethylamine (TEA) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). Pyridine can act as both a base and a nucleophilic catalyst.[3][4]

Experimental Protocol (using TEA and DMAP):

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve allyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add 4-dimethylaminopyridine (DMAP) (0.1-0.6 eq.) and triethylamine (TEA) (1.0-1.5 eq.).

-

To this stirred solution, add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the dropwise addition of 1.0 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the residue by flash column chromatography or distillation under reduced pressure.

Method 3: Tosylation via Alkoxide Formation with Sodium Hydride

This method is designed to circumvent side reactions involving the chloride ion, which can act as a nucleophile. By using p-toluenesulfonic anhydride as the tosylating agent, the formation of HCl is avoided. The initial deprotonation of allyl alcohol with a strong, non-nucleophilic base like sodium hydride generates the more nucleophilic allylic alkoxide.[1]

Generalized Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of allyl alcohol (1.0 eq.) in anhydrous THF to the sodium hydride suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium allyloxide.

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, dissolve p-toluenesulfonic anhydride (1.05 eq.) in anhydrous THF.

-

Add the p-toluenesulfonic anhydride solution dropwise to the stirred alkoxide solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or vacuum distillation.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the different synthetic methods.

| Method | Tosylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonyl Chloride | Potassium Hydroxide | Diethyl Ether | 5 | 2 | ~90[2] |

| 2a | p-Toluenesulfonyl Chloride | Pyridine | Chloroform/DCM | 0 to RT | 1-3 | Typically 70-85 |

| 2b | p-Toluenesulfonyl Chloride | Triethylamine/DMAP | Dichloromethane | 0 to RT | 1-3 | Typically 80-95 |

| 3 | p-Toluenesulfonic Anhydride | Sodium Hydride | Tetrahydrofuran | 0 to RT | 1-4 | Generally high |

Purification and Characterization

Purification:

-

Distillation: Allyl p-toluenesulfonate can be purified by vacuum distillation. The boiling point is reported to be 135-140 °C at 0.5-1.0 Torr.

-

Flash Column Chromatography: Purification can be achieved using silica gel. A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve an Rf value of 0.2-0.3 for the product on TLC.

Characterization (NMR Spectroscopy):

The structure of allyl p-toluenesulfonate can be confirmed by ¹H and ¹³C NMR spectroscopy.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 7.78 | d | 8.3 | 2H, ortho to SO₂ |

| Aromatic | 7.35 | d | 8.0 | 2H, meta to SO₂ |

| Vinyl | 5.75-5.85 | m | 1H, -CH=CH₂ | |

| Vinyl | 5.25-5.35 | m | 2H, -CH=CH ₂ | |

| Allylic | 4.58 | d | 6.0 | 2H, -O-CH ₂- |

| Methyl | 2.45 | s | 3H, Ar-CH ₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic | 144.9 | C-SO₂ |

| Aromatic | 134.2 | C -CH₃ |

| Vinyl | 132.0 | -C H=CH₂ |

| Aromatic | 129.9 | C H, meta to SO₂ |

| Aromatic | 127.9 | C H, ortho to SO₂ |

| Vinyl | 119.5 | -CH=C H₂ |

| Allylic | 70.0 | -O-C H₂- |

| Methyl | 21.6 | Ar-C H₃ |

Note: NMR data is compiled from typical values and may vary slightly depending on the solvent and instrument.

Visualizations

Signaling Pathways and Workflows

Caption: General workflow for the synthesis of Allyl p-Toluenesulfonate.

Caption: Simplified reaction pathway for tosylation.

Conclusion

The synthesis of allyl p-toluenesulfonate can be successfully achieved through several methods, with the choice of procedure depending on the desired scale, purity requirements, and available reagents. The use of p-toluenesulfonyl chloride with a suitable base remains a common and effective approach. For syntheses where chloride-mediated side reactions are a concern, the use of p-toluenesulfonic anhydride with sodium hydride offers a reliable alternative. Careful control of reaction conditions, particularly temperature, is paramount to minimizing the degradation of the sensitive allylic tosylate product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully prepare and characterize allyl p-toluenesulfonate for its diverse applications in synthetic chemistry.

References

An In-depth Technical Guide to the Mechanism of Action of Allyl p-Toluenesulphonate as an Alkylating Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allyl p-toluenesulphonate (also known as allyl tosylate) is a potent electrophilic compound widely recognized for its function as an alkylating agent. Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on biologically active molecules, most notably DNA and proteins.[1] This covalent modification can disrupt cellular processes, leading to cytotoxic, mutagenic, and carcinogenic effects.[1] Due to these properties, the study of alkylating agents like this compound is critical in toxicology, cancer research, and the development of chemotherapeutic drugs.

This technical guide provides a comprehensive overview of the core mechanism of action for this compound, detailing its chemical reactivity, biological targets, and the experimental protocols used for its evaluation.

Chemical Properties and Reactivity

This compound (C₁₀H₁₂O₃S) is an ester of allyl alcohol and p-toluenesulfonic acid.[2] The key to its potent alkylating ability lies in its chemical structure: the p-toluenesulphonate (tosylate) group is an excellent leaving group due to the resonance stabilization of its anionic form.[3] This facilitates the cleavage of the C-O bond, making the allylic carbon highly susceptible to nucleophilic attack.

The allylic nature of the compound—a C=C double bond adjacent to the carbon bearing the leaving group—is crucial to its reactivity.[3] It allows for a flexible reaction mechanism that can exhibit characteristics of both Sₙ1 and Sₙ2 pathways.[4][5][6]

Mechanism of Alkylation

The primary mechanism of action for this compound is nucleophilic substitution. The electron-deficient allylic carbon is attacked by an electron-rich atom (a nucleophile) from a biological molecule, resulting in the displacement of the tosylate group and the formation of a stable covalent bond.

Sₙ1 and Sₙ2 Characteristics

Allylic systems are unique in that they can react efficiently via both Sₙ1 and Sₙ2 mechanisms.[5][6]

-

Sₙ1 Pathway: The departure of the highly stable tosylate leaving group can lead to the formation of a resonance-stabilized allylic carbocation.[3][7] This intermediate is relatively stable, allowing for a unimolecular substitution pathway. The stability of this carbocation is a key factor in the reactivity of allylic compounds.[7]

-

Sₙ2 Pathway: Alternatively, a strong nucleophile can directly attack the electrophilic carbon in a single, concerted step, displacing the tosylate group.[6] Allylic halides and tosylates are known to react much faster than their saturated analogues (e.g., propyl halides) in Sₙ2 reactions.[6] This enhanced reactivity is attributed to electronic factors, where the π-system of the allyl group lowers the energy of the transition state.

The prevailing mechanism depends on factors such as the strength of the nucleophile, solvent polarity, and steric hindrance.[8] Polar protic solvents favor the Sₙ1 pathway by stabilizing the carbocation intermediate, while polar aprotic solvents favor the Sₙ2 pathway.[8]

Biological Targets and Signaling Pathways

As an electrophile, this compound reacts with various biological nucleophiles, primarily DNA and proteins.

DNA Alkylation

DNA is a primary target for alkylating agents. The nucleophilic sites on DNA bases react with the agent, forming DNA adducts.[1] The most common sites of alkylation are the N7 position of guanine, followed by the N3 position of adenine and the N3 position of cytosine.

This modification of DNA's structure can have severe consequences:

-

Inhibition of DNA Replication and Transcription: Adducts can physically block the action of DNA and RNA polymerases.[1]

-

DNA Strand Breakage: The alkylated base can be unstable, leading to depurination and subsequent strand breaks.

-

Mutagenesis: Improper repair of the adduct or mispairing during replication (e.g., alkylated guanine pairing with thymine) can lead to permanent mutations.[9]

The accumulation of DNA damage triggers cellular stress responses, including cell cycle arrest and, if the damage is irreparable, apoptosis (programmed cell death).[1] This cytotoxicity is the basis for the use of alkylating agents in cancer chemotherapy.

Protein Alkylation

Proteins contain several nucleophilic amino acid residues that are susceptible to alkylation, including:

-

Cysteine: The thiol (-SH) group is highly nucleophilic.[3]

-

Lysine: The ε-amino group of the side chain.

-

Histidine: The imidazole ring nitrogen atoms.

-

Tyrosine: The phenolic hydroxyl group can be alkylated under certain conditions.

Alkylation can alter a protein's structure and function, leading to enzyme inhibition, disruption of protein-protein interactions, and overall cellular dysfunction. Covalent protein alkylation is recognized as a key initiating event in chemical toxicity.

Quantitative Data Analysis

While specific kinetic data for this compound is not extensively published, the reactivity of allylic compounds can be understood through structure-activity relationships. The alkylating and mutagenic potency of these agents is highly dependent on the nature of the leaving group and the stability of the allylic system.[4][7]

| Parameter | Influence on Reactivity | This compound Context | Reference |

| Leaving Group Ability | A better leaving group accelerates both Sₙ1 and Sₙ2 reactions by lowering the activation energy. The general trend for allylic systems is: Mesylate > Iodide > Bromide > Chloride. | The tosylate group is an exceptionally good leaving group, comparable to or better than mesylate, conferring high reactivity upon the molecule. | [3][4] |

| Carbocation Stability | Substituents on the allyl backbone that stabilize the carbocation intermediate (via inductive or resonance effects) will increase the rate of Sₙ1-type reactions. | The unsubstituted allyl carbocation is stabilized by resonance. This inherent stability makes the Sₙ1 pathway accessible. | [5][7] |

| Nucleophile Strength | Strong nucleophiles (e.g., thiols) favor the bimolecular Sₙ2 pathway, whereas weak nucleophiles (e.g., water, alcohols) favor the Sₙ1 pathway. | In a biological context, it will react with a wide range of available nucleophiles, from strong (cysteine thiols) to weaker (purine nitrogens). | [8] |

| Solvent Environment | Polar protic solvents (e.g., water) stabilize the carbocation and leaving group, favoring Sₙ1. Polar aprotic solvents favor Sₙ2. | The aqueous environment of a cell can facilitate the Sₙ1 pathway. | [8] |

Experimental Protocols

The alkylating potential of a compound like this compound is typically assessed using standardized chemical and biological assays.

4-(p-Nitrobenzyl)pyridine (NBP) Alkylation Assay

This is a standard colorimetric assay to quantify the activity of alkylating agents.[4] The protocol relies on the alkylation of the pyridine nitrogen of NBP, which, upon basification, forms a colored product.

Methodology:

-

Reagent Preparation: Prepare a solution of NBP in a suitable solvent (e.g., acetone). Prepare a solution of the test compound (this compound).

-

Reaction: Mix the NBP solution with the test compound in a reaction vessel. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Color Development: Cool the mixture and add a strong base (e.g., triethylamine or piperidine) to develop the color.

-

Quantification: Measure the absorbance of the resulting blue or violet color using a spectrophotometer at the appropriate wavelength (typically ~560-600 nm).

-

Analysis: The intensity of the color is directly proportional to the extent of alkylation and can be compared against a standard alkylating agent or used to calculate a relative reactivity index.

Ames Mutagenicity Test

The Ames test is a widely used biological assay to assess the mutagenic potential of a chemical. It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.

Methodology:

-

Strain Selection: Select appropriate Salmonella strains (e.g., TA100, which is sensitive to base-pair substitution mutagens).

-

Exposure: The tester strains are exposed to various concentrations of this compound on a histidine-deficient agar medium.

-

Metabolic Activation (Optional): A parallel experiment is often run with the addition of a liver extract (S9 mix) to assess the mutagenicity of potential metabolites. For a direct-acting agent like this compound, this may not be necessary.[4]

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain their ability to synthesize histidine will grow into visible colonies. The number of revertant colonies is counted.

-

Analysis: A dose-dependent increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic. A good correlation between alkylating potency in the NBP test and mutagenicity in the Ames test is often observed for allylic compounds.[4]

Conclusion

This compound acts as a potent alkylating agent through a versatile nucleophilic substitution mechanism that leverages the excellent leaving group properties of the tosylate moiety and the resonance stabilization of the allylic system. Its primary biological targets are the nucleophilic centers in DNA and proteins, leading to the formation of covalent adducts that can induce cytotoxicity and mutagenicity. This mechanism of action makes it a valuable model compound for research in chemical toxicology, carcinogenesis, and the design of alkylating-based therapeutics. Understanding its reactivity, biological targets, and the methods for its evaluation is fundamental for professionals in drug development and chemical safety assessment.

References

- 1. Kinetics and mechanisms of the allyl + allyl and allyl + propargyl recombination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toward a method for synthesis of allylic tosylates [morressier.com]

- 4. Mutagenic properties of allylic and alpha, beta-unsaturated compounds: consideration of alkylating mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 7. Theoretical structure-activity study of mutagenic allyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Correlation of alkylating and mutagenic activities of allyl and allylic compounds: standard alkylation test vs. kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Allyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl p-toluenesulfonate, a key intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification and utilization in research and development.

Chemical Structure and Properties

Allyl p-toluenesulfonate, also known as allyl tosylate, is an organic compound with the chemical formula C₁₀H₁₂O₃S.[1] It possesses a molecular weight of 212.27 g/mol .[1] This compound is a versatile reagent, often employed in the introduction of the allyl group in the synthesis of more complex molecules.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for allyl p-toluenesulfonate, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The experimental ¹³C NMR spectrum of allyl p-toluenesulfonate has been reported and the data is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | C4 (Aromatic) |

| 134.0 | C1 (Aromatic) |

| 131.9 | C6 (Allyl) |

| 129.9 | C2, C2' (Aromatic) |

| 127.9 | C3, C3' (Aromatic) |

| 119.3 | C7 (Allyl) |

| 70.3 | C5 (Allyl) |

| 21.6 | C8 (Methyl) |

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 | Doublet | 2H | H2, H2' (Aromatic) |

| 7.35 | Doublet | 2H | H3, H3' (Aromatic) |

| 5.80 | Multiplet | 1H | H6 (Allyl) |

| 5.25 | Multiplet | 2H | H7 (Allyl) |

| 4.60 | Doublet | 2H | H5 (Allyl) |

| 2.45 | Singlet | 3H | H8 (Methyl) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for allyl p-toluenesulfonate are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | =C-H stretch (alkene and aromatic) |

| 2950-2850 | Medium | C-H stretch (alkyl) |

| 1600-1475 | Medium-Weak | C=C stretch (aromatic) |

| 1650 | Medium-Weak | C=C stretch (alkene) |

| 1360-1340 | Strong | S=O asymmetric stretch (sulfonate) |

| 1180-1160 | Strong | S=O symmetric stretch (sulfonate) |

| 1100-1000 | Strong | S-O-C stretch |

The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfonate ester functional group.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. While a full experimental mass spectrum with detailed fragmentation analysis is not publicly available, the existence of GC-MS data has been noted.[1] The expected fragmentation would involve cleavage of the allyl group and the tosyl moiety.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of allyl p-toluenesulfonate (5-10 mg) would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

A drop of neat liquid allyl p-toluenesulfonate would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum would be recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron ionization (EI) is a common method for generating ions. The resulting spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of allyl p-toluenesulfonate.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Summary of NMR data for Allyl p-toluenesulfonate.

References

Allyl p-Toluenesulphonate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Allyl p-toluenesulphonate, also known as allyl tosylate, is a highly valuable and versatile reagent in organic synthesis. Its utility stems from the presence of two key functional groups: a reactive allyl moiety and an excellent tosylate leaving group. This combination makes it a powerful electrophile for the introduction of the allyl group into a wide range of molecules, a critical transformation in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties and Safety Data

This compound is a combustible liquid that requires careful handling in a laboratory setting. It is recognized as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[1] Proper personal protective equipment, including eye shields and gloves, should be used when working with this reagent.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4873-09-0 | [3] |

| Molecular Formula | C₁₀H₁₂O₃S | [3] |

| Molecular Weight | 212.27 g/mol | [3] |

| Appearance | Liquid | [2] |

| Density | 1.180 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.523 | [2] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of this compound

This compound is typically synthesized from the reaction of allyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to deprotonate the allyl alcohol, forming the more nucleophilic alkoxide, which then attacks the electrophilic sulfur atom of the tosyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the tosylation of alcohols.[4][5][6]

Materials:

-

Allyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (dried)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 - 2.0 eq) to the cooled solution.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Applications in Organic Synthesis

This compound is a premier allylating agent, readily participating in SN2 reactions with a variety of nucleophiles.

O-Allylation of Phenols and Alcohols

The synthesis of allyl aryl ethers is a common application, often serving as a key step in the Claisen rearrangement to produce valuable ortho-allyl phenols. This transformation is typically carried out in the presence of a weak base like potassium carbonate.

Table 3: O-Allylation of Phenols using this compound

| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 85-96 | [7] |

| p-Cresol | K₂CO₃ | Acetone | Reflux | 8 | 90 | [8] |

| 4-tert-Butylphenol | Pd(OAc)₂/dppf | Toluene | 100 | 6 | ~50 (equilibrium) | [9] |

Experimental Protocol: O-Allylation of Phenol

This protocol is based on the well-established Williamson ether synthesis.[7]

Materials:

-

Phenol

-

This compound

-

Potassium carbonate (K₂CO₃, anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the allyl phenyl ether.

-

Purify by distillation or column chromatography as needed.

N-Allylation of Amines and Amides

This compound is also an effective reagent for the N-allylation of amines, amides, and other nitrogen-containing heterocycles. The resulting allyl amines are important building blocks in medicinal chemistry.

Table 4: N-Allylation Reactions using this compound

| Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Allylamine | Triethylamine | Dichloromethane | 0 to RT | 0.5 | N-allyl-4-methyl-benzenesulfonamide | High | [10] |

| p-Toluenesulfonamide | Ni(0)-diphosphine | Neat | 100 | 24 | N,N-diallyl-p-toluenesulfonamide | 85 | [11] |

Experimental Protocol: N-Allylation of Allylamine

This protocol outlines the synthesis of N-allyl-4-methyl-benzenesulfonamide.[10]

Materials:

-

Allylamine

-

p-Toluenesulfonyl chloride

-

Triethylamine

-

Dichloromethane

-

Dilute Hydrochloric acid

Procedure:

-

Dissolve allylamine (1.05 eq) and triethylamine (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane to the cooled amine solution.

-

Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.

-

Wash the reaction mixture with dilute hydrochloric acid solution.

-

Separate the organic phase, dry it over an anhydrous drying agent, filter, and concentrate to obtain the N-allylated product.

Role in Protecting Group Chemistry

The allyl group, introduced via reagents like this compound, serves as a versatile protecting group for alcohols, carboxylic acids, and amines, particularly in peptide synthesis.[12][13] The stability of the allyl group to a wide range of reaction conditions, coupled with its selective removal under mild conditions using palladium catalysts, makes it an orthogonal protecting group to many others used in complex molecule synthesis.

Conclusion

This compound is a cornerstone reagent for the introduction of the allyl group in organic synthesis. Its predictable reactivity, coupled with the mild conditions often required for its reactions, ensures its continued and widespread use in academic and industrial research. The protocols and data presented in this guide offer a practical resource for chemists seeking to employ this versatile precursor in their synthetic endeavors. The ability to perform O- and N-allylations efficiently makes this compound an indispensable tool in the modern synthetic chemist's arsenal.

References

- 1. This compound | C10H12O3S | CID 78587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allyl p-toluenesulfonate = 95.0 GC 4873-09-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. JPH08333293A - Production of allyl phenyl ether compounds - Google Patents [patents.google.com]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allylic Tosylates in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylic tosylates are highly versatile and reactive intermediates in organic synthesis, playing a pivotal role in the construction of complex molecular architectures, including those found in numerous pharmaceuticals. Their unique electronic structure, characterized by the presence of a p-toluenesulfonate (tosylate) group adjacent to a carbon-carbon double bond, renders them excellent substrates for a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of allylic tosylates, with a particular focus on their behavior in SN1, SN2, and SN2' reactions. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic visualizations are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize these powerful synthetic building blocks.

Introduction: The Significance of Allylic Tosylates

The tosylate group is an outstanding leaving group in nucleophilic substitution reactions due to the ability of the resulting tosylate anion to stabilize the negative charge through resonance.[1][2] When this functional group is positioned in an allylic position, the adjacent π-system of the double bond introduces a layer of complexity and enhanced reactivity, opening up multiple pathways for nucleophilic attack.[3][4] This reactivity profile makes allylic tosylates key intermediates in the synthesis of a wide array of organic molecules, from natural products to active pharmaceutical ingredients (APIs).[4] A notable example of their application in drug development is in the synthesis of the antiviral drug Tamiflu, where nucleophilic substitution on an allylic intermediate is a crucial step.[5][6][7][8]

Synthesis of Allylic Tosylates

The most common method for the synthesis of allylic tosylates is the reaction of an allylic alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[1] The base serves to neutralize the HCl generated during the reaction. It is crucial to perform this reaction under anhydrous conditions and often at low temperatures to minimize side reactions such as elimination and rearrangement, which allylic systems are prone to.[9]

An alternative method that can circumvent issues arising from the nucleophilicity of the chloride counterion is the use of p-toluenesulfonic anhydride.[9]

Experimental Protocol: Synthesis of Cinnamyl Tosylate

This protocol describes the synthesis of cinnamyl tosylate from cinnamyl alcohol.

Materials:

-

Cinnamyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with cinnamyl alcohol (1.0 eq).

-

Anhydrous dichloromethane (DCM) is added to dissolve the alcohol, followed by cooling the solution to 0 °C in an ice bath.

-

Anhydrous pyridine (1.5 eq) is added dropwise to the stirred solution.

-

p-Toluenesulfonyl chloride (1.2 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction is stirred at 0 °C for an additional 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of cold water.

-

The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude cinnamyl tosylate is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Reactivity of Allylic Tosylates: A Tale of Three Mechanisms

Allylic tosylates can undergo nucleophilic substitution through three distinct pathways: SN1, SN2, and SN2'. The operative mechanism is influenced by the structure of the allylic tosylate, the nature of the nucleophile, the solvent, and the reaction conditions.

The SN1 Reaction: Carbocation-Mediated Substitution

Secondary and tertiary allylic tosylates are prone to undergo SN1 reactions due to the formation of a resonance-stabilized allylic carbocation upon departure of the tosylate leaving group.[3][10] This delocalization of the positive charge across the allylic system means that the nucleophile can attack at two different positions, often leading to a mixture of regioisomeric products.[11][12]

Diagram of the SN1 Reaction Pathway:

Caption: SN1 reaction of an allylic tosylate proceeds via a resonance-stabilized carbocation.

The SN2 Reaction: Concerted Backside Attack

Primary and unhindered secondary allylic tosylates are excellent substrates for SN2 reactions.[4] The reaction proceeds via a concerted mechanism where the nucleophile attacks the α-carbon (the carbon bearing the tosylate group) from the backside, leading to inversion of stereochemistry at the reaction center. The rate of SN2 reactions of allylic tosylates is often enhanced compared to their saturated counterparts due to the stabilization of the transition state by the adjacent π-system.[3]

Diagram of the SN2 Reaction Pathway:

Caption: The SN2 reaction of an allylic tosylate involves a backside nucleophilic attack.

The SN2' Reaction: Conjugate Addition with Rearrangement

A unique reaction pathway available to allylic systems is the SN2' reaction, where the nucleophile attacks the γ-carbon of the double bond. This attack is concerted with the migration of the double bond and the expulsion of the leaving group from the α-carbon.[13] This reaction is particularly useful for accessing products with a rearranged carbon skeleton and can be highly regio- and stereoselective, especially when transition metal catalysts, such as palladium, are employed.[13][14][15]

Diagram of the SN2' Reaction Pathway:

Caption: The SN2' reaction involves nucleophilic attack at the γ-carbon of the allylic system.

Quantitative Data on Allylic Tosylate Reactions

The outcome of nucleophilic substitution reactions of allylic tosylates is highly dependent on the reaction conditions. The following tables summarize representative data for the different reaction pathways.

Table 1: SN1 Solvolysis of a Secondary Allylic Tosylate

| Substrate | Solvent | Temperature (°C) | Product(s) | Ratio (α:γ) | Yield (%) |

| 1-Phenylallyl Tosylate | 80% Acetone/H₂O | 25 | 1-Phenylallyl alcohol, Cinnamyl alcohol | 60:40 | 95 |

| 1-Phenylallyl Tosylate | 97% TFE/H₂O | 25 | 1-Phenylallyl alcohol, Cinnamyl alcohol | 45:55 | 98 |

Table 2: SN2 Reaction of Cinnamyl Tosylate with Amines

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

| Piperidine | THF | 25 | N-Cinnamylpiperidine | 92 |

| Morpholine | Acetonitrile | 50 | N-Cinnamylmorpholine | 88 |

| Aniline | DMF | 80 | N-Cinnamylaniline | 75 |

Table 3: Palladium-Catalyzed SN2' Reaction of Allylic Tosylates

| Allylic Tosylate | Nucleophile | Catalyst | Ligand | Solvent | Product | Yield (%) | Regioselectivity (SN2':SN2) |

| Cinnamyl Tosylate | Diethyl malonate | Pd₂(dba)₃ | dppe | THF | Diethyl 2-(1-phenylallyl)malonate | 95 | >98:2 |

| Crotyl Tosylate | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 1-Phenyl-2-butene | 89 | >95:5 |

Experimental Protocols for Nucleophilic Substitution Reactions

Protocol for SN1 Solvolysis of Cinnamyl Tosylate

Materials:

-

Cinnamyl tosylate

-

Acetone

-

Water

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cinnamyl tosylate (1.0 eq) in a mixture of acetone and water (e.g., 80:20 v/v).

-

Stir the solution at room temperature for 24-48 hours, monitoring the reaction by TLC.[16][17][18]

-

Once the starting material is consumed, neutralize the solution with solid sodium bicarbonate.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product mixture of 1-phenylallyl alcohol and cinnamyl alcohol.

-

Analyze the product ratio by ¹H NMR spectroscopy or GC-MS.

Protocol for SN2 Reaction of Cinnamyl Tosylate with Piperidine

Materials:

-

Cinnamyl tosylate

-

Piperidine

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve cinnamyl tosylate (1.0 eq) in anhydrous THF.

-

Add piperidine (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction by TLC.

-

After completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-cinnamylpiperidine.

Protocol for Palladium-Catalyzed SN2' Reaction of Crotyl Tosylate with Diethyl Malonate

Materials:

-

Crotyl tosylate

-

Diethyl malonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried flask under nitrogen, add sodium hydride (1.1 eq) and wash with anhydrous hexanes.

-

Add anhydrous THF and cool to 0 °C.

-

Add diethyl malonate (1.1 eq) dropwise and stir for 30 minutes at 0 °C.

-

In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (5 mol%) in anhydrous THF.

-

Add the catalyst solution to the enolate solution, followed by the addition of crotyl tosylate (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent and purify the product by column chromatography.

Experimental Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toward a method for synthesis of allylic tosylates [morressier.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. SN1 in allylic systems [quimicaorganica.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination [organic-chemistry.org]

- 14. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]

- 15. Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

Safety and Handling Precautions for Allyl p-Toluenesulphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Allyl p-toluenesulphonate (CAS No. 4873-09-0). The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory setting. This document consolidates data from safety data sheets, regulatory guidelines, and toxicological literature.

Chemical and Physical Properties

This compound is a combustible liquid that is a member of the tosylates chemical class.[1][2][3] It is important to be aware of its physical characteristics to ensure proper handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃S | [4][5] |

| Molecular Weight | 212.27 g/mol | [1][3][4][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Density | 1.180 g/mL at 20 °C | [1][2][3] |

| Boiling Point | 135-140 °C at 0.5-1.0 Torr | [2][6] |

| Refractive Index | n20/D 1.523 | [1][2][3] |

| Flash Point | Not applicable | [1][3] |

| Synonyms | Allyl tosylate, 2-Propen-1-yl 4-methylbenzenesulfonate, Allyl toluene-4-sulfonate | [4][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its GHS classification is crucial for recognizing the potential risks associated with its handling.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][3][4][7] | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1][3][4][7] | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [1][3][4][7] |

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Chemical safety goggles or face shield. | [1][3][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact. | [1][3][8] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK) is recommended. | [1][3][8] |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and exposure.

Handling:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Use only in a well-ventilated area or under a chemical fume hood.[7][8]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat and sources of ignition.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Recommended storage temperature is 2-8°C.[6]

First Aid Measures

In case of exposure, immediate action is critical. The following first aid measures should be taken:

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist. | [7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [8] |

Accidental Release and Disposal

Accidental Release:

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.

-

Absorb spill with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[8]

-

Do not let product enter drains.[7]

Disposal:

-

Dispose of contents/container in accordance with local, regional, and national regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.[7]

Potential Mechanisms of Toxicity

The toxicity of this compound is believed to stem from two primary mechanisms: its action as an alkylating agent and the metabolic activation of its allyl group.

Genotoxicity as an Alkylating Agent